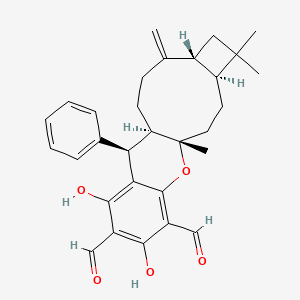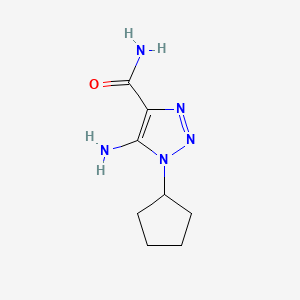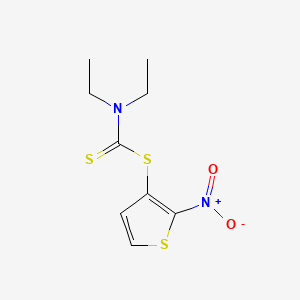
Psidial A
Übersicht
Beschreibung
Psidial A is a plant-derived natural product isolated from the fruits of the tropical evergreen tree, Psidium guajava. It is a highly active compound with a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been studied extensively in laboratory experiments and is now being explored for its potential therapeutic applications.
Wirkmechanismus
Target of Action
Psidial A, a meroterpenoid isolated from the leaves of Psidium guajava (guava), is known to act as a selective estrogen receptor modulator . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen and are involved in a variety of physiological processes including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
As a selective estrogen receptor modulator, this compound binds to estrogen receptors, thereby modulating their activity . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully elucidated. Given its role as a selective estrogen receptor modulator, it can be inferred that this compound likely influences pathways related to estrogen signaling. These pathways have broad impacts on the body, influencing processes such as cell growth, differentiation, and reproduction .
Result of Action
This compound has been found to have potential for anticancer research . This suggests that the molecular and cellular effects of this compound’s action might involve the inhibition of cancer cell growth or proliferation.
Biochemische Analyse
Biochemical Properties
Psidial A plays a significant role in biochemical reactions, particularly as a selective estrogen receptor modulator. It interacts with estrogen receptors, mimicking the action of estradiol and tamoxifen . This interaction is crucial for its anti-proliferative effects on cancer cells. Additionally, this compound has been shown to interact with various enzymes and proteins involved in metabolic pathways, enhancing its therapeutic potential .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the proliferation of human breast cancer cell lines by interfering with estrogen receptor signaling . It also affects gene expression related to cell cycle regulation and apoptosis, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, which leads to the modulation of gene expression. This binding inhibits the proliferative effects of estradiol on cancer cells, similar to the action of tamoxifen . This compound also interacts with other biomolecules, such as enzymes involved in metabolic pathways, leading to enzyme inhibition or activation and subsequent changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its stability can be affected by factors such as light and temperature . Long-term studies have shown that this compound can maintain its anti-proliferative effects on cancer cells over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity without notable toxic effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of various metabolites, thereby influencing cellular metabolism . This compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, enhancing its therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its therapeutic effects . The distribution of this compound within the body is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes .
Eigenschaften
IUPAC Name |
(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-QIBYHJKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Psidial A's anticancer activity?
A1: While the exact mechanism is still under investigation, research suggests this compound might function as a Selective Estrogen Receptor Modulator (SERM) []. Similar to the drug tamoxifen, this compound may exert both agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner []. In silico studies indicate that this compound, along with other guava meroterpenes, exhibits structural similarities to estradiol and tamoxifen, suggesting a potential binding interaction with ERs [].
Q2: What evidence supports the estrogen-like activity of this compound?
A2: In vivo studies using a Solid Ehrlich murine breast adenocarcinoma model showed that a meroterpene-enriched fraction from guava leaves, containing this compound, significantly inhibited tumor growth []. Interestingly, this fraction also induced uterine enlargement compared to controls [], hinting at estrogenic activity. This dual effect of reducing tumor growth while stimulating uterine proliferation further supports the hypothesis of this compound acting as a SERM [].
Q3: What is the chemical structure of this compound?
A3: this compound is a complex meroterpenoid with a unique structure. It is characterized by a sesquiterpenoid moiety linked to a 3,5-diformylbenzyl phloroglucinol unit []. For a detailed elucidation of its structure, including spectroscopic data, refer to the studies on meroterpenoids isolated from Psidium guajava leaves [, , , , , ].
Q4: Has the structure-activity relationship (SAR) of this compound and related compounds been explored?
A4: While specific SAR studies focusing solely on this compound modifications are limited, research has investigated the activity of related meroterpenes from guava. For instance, Guajadial, another prominent guava meroterpene structurally similar to this compound, exhibits potent α-glucosidase inhibitory activities []. Further investigation into the structural variations and their impact on biological activity is crucial for developing more potent and selective derivatives.
Q5: What in vitro models have been used to study the anticancer activity of this compound?
A5: this compound and guava extracts have been evaluated in vitro for anticancer activity against a panel of human cancer cell lines, including leukemia (K562), breast (MCF7), resistant ovarian (NCI/ADR-RES), lung (NCI-H460), melanoma (UACC-62), prostate (PC-3), colon (HT-29), ovarian (OVCAR-3), and kidney (786-0) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)


![N-[(2-phenylhydrazino)carbonyl]-2-thiophenecarboxamide](/img/structure/B1175749.png)
